Fmoc-Asp(OMe)-OH

描述

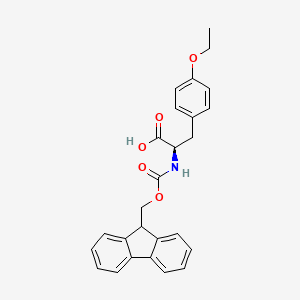

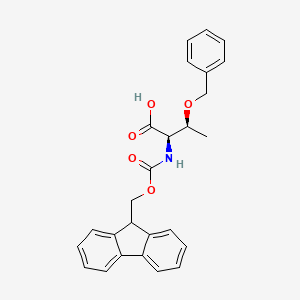

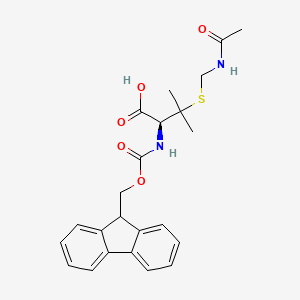

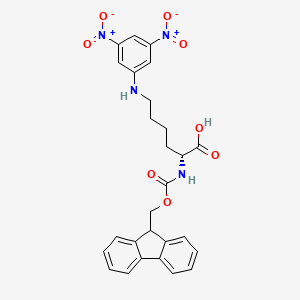

Fmoc-Asp(OMe)-OH is a dipeptide derivative of the amino acid aspartic acid, with the Fmoc (9-fluorenylmethoxycarbonyl) protecting group. It is a versatile reagent used in a variety of research and laboratory experiments, due to its ability to form stable complexes with various molecules. The Fmoc group is also known for its stability, which makes Fmoc-Asp(OMe)-OH an ideal choice for peptide synthesis, as it is resistant to hydrolysis.

科学研究应用

肽合成:

- Fmoc-Asp(OMe)-OH用于Fmoc固相肽合成,以防止碱催化的天冬酰亚胺形成。这种方法产生了更纯净的粗产物并提高了合成效率(Karlström & Undén,1996年)。

- Fmoc-Asp(OMe)-OH的新衍生物,如Fmoc-Asp(OEpe)-OH和Fmoc-Asp(OPhp)-OH,已被开发出来,以进一步最大程度地减少肽合成中的天冬酰亚胺副产物,事实证明在各种应用中非常有效(Behrendt、Huber、Marti和White,2015年)。

功能分子的合成:

- Fmoc-Asp(OMe)-OH用于合成五取代吡咯,该过程涉及分子内C-芳基化、醛醇缩合和自发芳构化。该策略提供了一种获取功能化吡咯的直接方法(Lemrová、Maloň和Soural,2022年)。

细胞培养和生物医学应用:

- 在细胞培养中,基于Fmoc-Asp(OMe)-OH的二肽水凝胶支持成纤维细胞的存活和生长。这些水凝胶模拟了纤连蛋白的整联蛋白结合RGD肽,这对于各种生物医学应用至关重要(Liyanage、Vats、Rajbhandary、Benoit和Nilsson,2015年)。

- 它还用于开发极简主义的二肽基水凝胶,这在肽纳米技术和生物医学产品中非常重要。这些水凝胶可以支持细胞生长,并表现出DNA结合等有趣的特性(Chakraborty等人,2020年)。

纳米技术:

- Fmoc-Asp(OMe)-OH在纳米材料的开发中发挥了重要作用,例如在合成纳入石墨烯的肽水凝胶中,展示了基于肽的材料在纳米技术中的潜力(Adhikari & Banerjee,2011年)。

酶驱动的动态肽库:

- 它在动态组合库(DCL)中发挥作用,用于发现自组装纳米结构,展示了一种基于进化的超分子肽纳米结构选择和扩增方法(Das、Hirst和Ulijn,2009年)。

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-26-18(22)10-17(19(23)24)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOKCYGOTGVDHL-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670198 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asp(OMe)-OH | |

CAS RN |

145038-53-5 | |

| Record name | 4-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145038-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

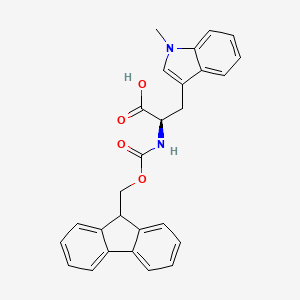

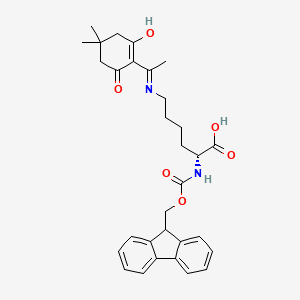

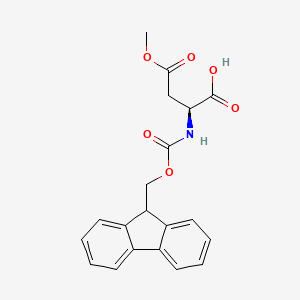

Q1: What is the role of Fmoc-Asp(OMe)-OH in the synthesis of pentasubstituted pyrroles?

A1: Fmoc-Asp(OMe)-OH, or N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid β-methyl ester, serves as a key building block in this synthetic strategy. [] The process begins by immobilizing Fmoc-Asp(OMe)-OH. This immobilized molecule then reacts with 4-nitrobenzenesulfonyl chloride, followed by alkylation with various α-haloketones. Treatment of the resulting intermediates with potassium trimethylsilanolate initiates a cascade reaction. This cascade involves sequential C-arylation, aldol condensation, and spontaneous aromatization, ultimately yielding the desired pentasubstituted pyrroles. [] Essentially, Fmoc-Asp(OMe)-OH provides the structural backbone upon which the pyrrole ring is constructed through this series of reactions.

Q2: What are the advantages of using Fmoc-Asp(OMe)-OH in this specific synthesis compared to other potential starting materials?

A2: The research highlights the "fast and simple access to pentasubstituted and functionalized pyrroles" enabled by this synthetic strategy, which leverages the reactivity of Fmoc-Asp(OMe)-OH. [] While the paper doesn't explicitly compare the use of Fmoc-Asp(OMe)-OH to other starting materials, the emphasis on the speed and simplicity of this method suggests advantages over alternative, potentially more complex or lower-yielding synthetic routes. Further research could directly compare different approaches to better quantify these advantages.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。